Tert-butyl 2-acetylpyrrolidine-1-carboxylate
Description
Tert-butyl 2-acetylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing ring, and the presence of tert-butyl and acetyl groups.
Properties
IUPAC Name |
tert-butyl 2-acetylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCPMJHKYIRKSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92012-22-1 | |
| Record name | tert-butyl 2-acetylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-acetylpyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
HAT-Alkylation at α-C–H Bonds
The compound undergoes hydrogen atom transfer (HAT)-mediated alkylation at the α-C–H position adjacent to nitrogen. This reaction utilizes dual photoredox/nickel catalysis under mild conditions:
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Catalysts : Ir[dF(CF3)ppy]₂(dtbbpy)PF₆ (1 mol%) and Ni(BF₄)₂·6H₂O (2 mol%)
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Conditions : MeCN solvent, room temperature, fan cooling, 24–48 hours .
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Scope :
The reaction exhibits high selectivity for the α-C–H site due to the combined effects of hydricity and radical stability .
Grignard and Organometallic Additions
The acetyl group participates in nucleophilic additions, enabling the installation of alkyl or aryl groups:
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Grignard Reagents : Methyllithium or organomagnesium reagents in diethyl ether at 0–5°C .
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Example : Reaction with methylmagnesium iodide yields 2-acetyl-1-pyrroline (95% purity, MS: m/z 127) .
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Peterson Olefination : Thionyl chloride promotes elimination of β-hydroxysilanes to form alkenes, retaining >98% enantiomeric excess .
Deprotection and Functionalization
The Boc group is cleaved under acidic conditions to generate reactive intermediates:
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Deprotection : HCl gas in ethyl acetate/dioxane, yielding (S)-2-acetylpyrrolidine free base .
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Downstream Reactions :
Transition Metal-Catalyzed Cross-Couplings
The compound serves as a substrate in nickel- or palladium-catalyzed couplings:
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Aza-Heck Cyclization : Pd(0)/SPINOL-phosphoramidate systems enable enantioselective synthesis of pyrrolidines and piperidines (up to 98% ee) .
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Iodo-Cyclization/Cross-Coupling : Sequential iodo-cyclization with Co or Cu catalysts introduces aryl or cyclopropyl groups .
Oxidation and Reduction
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Oxidation :
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Reduction : LiAlH₄ reduces the acetyl group to an ethyl moiety, yielding tert-butyl 2-ethylpyrrolidine-1-carboxylate.
Table 1: Key Reaction Conditions and Outcomes
Scientific Research Applications
Tert-butyl 2-acetylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-acetylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-acetylpyrrolidine-1-carboxylate: Similar compounds include other pyrrolidine derivatives with different substituents.
2-Acetylpyrrolidine: A simpler analog without the tert-butyl group.
Tert-butyl pyrrolidine-1-carboxylate: Lacks the acetyl group.
Uniqueness
This compound is unique due to the presence of both tert-butyl and acetyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
Tert-butyl 2-acetylpyrrolidine-1-carboxylate (CAS 92012-22-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, pharmacological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound features a pyrrolidine ring, which is known for enhancing the binding affinity of compounds to various biological targets. The presence of the tert-butyl group contributes to improved solubility and bioavailability, making it a suitable candidate for drug development.
This compound interacts with specific enzymes and receptors, modulating their activity. This compound's mechanism involves:
- Binding Affinity : The pyrrolidine ring enhances interactions with proteins involved in critical disease pathways, including those associated with cancer and neurodegenerative disorders.
- Hydrogen Bonding and Hydrophobic Interactions : These structural features facilitate effective binding to biological targets, which is crucial for its pharmacological effects .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolidine have shown promising results in inhibiting cancer cell proliferation. A comparative analysis of related compounds revealed that those with structural modifications can enhance anticancer efficacy.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are relevant in glucose metabolism and diabetes management. The following table summarizes the inhibitory activity of various pyrrolidine derivatives:
| Compound | IC50 (μg/mL) α-amylase | IC50 (μg/mL) α-glucosidase |
|---|---|---|
| This compound | TBD | TBD |
| Compound 3a | 36.32 | TBD |
| Compound 3f | TBD | 27.51 |
| Compound 3g | 26.24 | 18.04 |
Note: TBD indicates data not yet determined or available.
Study on Enzyme Inhibition
A study conducted on the enzyme inhibition properties of pyrrolidine derivatives demonstrated that this compound exhibited notable inhibitory activity against α-amylase and α-glucosidase. The experimental setup involved incubating the enzyme with varying concentrations of the compound, followed by measuring absorbance to determine enzyme activity .
Clinical Relevance
This compound has shown potential in preclinical studies for treating conditions like diabetic peripheral neuropathic pain. Its ability to modulate enzyme activity positions it as a candidate for further clinical exploration .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing tert-butyl 2-acetylpyrrolidine-1-carboxylate?
- Answer: A common approach involves Boc (tert-butyloxycarbonyl) protection of pyrrolidine derivatives. For example, coupling reactions using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) can introduce the Boc group. Subsequent acetylation at the 2-position via nucleophilic substitution or ketone formation (e.g., using acetyl chloride and a catalyst like DMAP) is typically employed . Reaction optimization may require temperature control (0–20°C) and inert atmospheres to prevent side reactions.
Q. How can spectroscopic techniques be applied to characterize this compound?
- Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the Boc group (e.g., a singlet at ~1.4 ppm for tert-butyl protons) and acetyl moiety (carbonyl signal at ~200 ppm). Conformational analysis via low-temperature NMR can resolve dynamic processes, such as axial/equatorial isomerism in pyrrolidine rings .
- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of the ester) validate functional groups.
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₁₉NO₃).
Q. What safety protocols are essential when handling tert-butyl derivatives in laboratory settings?
- Answer:
- Storage: Keep in tightly sealed containers at 2–8°C, away from heat and ignition sources. Use explosion-proof equipment in storage areas .
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, especially during solvent evaporation steps .
- Spill Management: Neutralize leaks with inert adsorbents (e.g., vermiculite) and dispose of waste via authorized chemical disposal services .
Advanced Research Questions
Q. How can conformational dynamics of this compound be analyzed using computational and experimental methods?
- Answer:
- Dynamic NMR: Low-temperature ¹H NMR (e.g., at −80°C in CDCl₃) can "freeze" ring puckering and tert-butyl rotation, revealing axial/equatorial equilibria.
- DFT Calculations: Geometry optimization with explicit solvent models (e.g., PCM for dichloromethane) predicts thermodynamically stable conformers. For example, the axial tert-butyl group may dominate in solution due to solvent interactions, despite gas-phase preferences .
Q. What strategies are effective for determining the crystal structure of this compound?
- Answer:
- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation. SHELX programs (e.g., SHELXT for solution, SHELXL for refinement) are industry standards for small-molecule crystallography .
- Hydrogen Bond Analysis: Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) patterns from C=O⋯H-N interactions, critical for understanding packing behavior .
Q. How can experimental design optimize reaction yields in the synthesis of tert-butyl derivatives?
- Answer:
- Factorial Design: Screen variables (e.g., catalyst loading, temperature, solvent polarity) using a Taguchi or Box-Behnken design. For epoxidation of tert-butyl intermediates, Mo(CO)₆ catalyst efficiency was maximized at 60°C in 1,2-dichloroethane .
- Statistical Analysis: ANOVA identifies significant factors (e.g., p < 0.05 for temperature effects), enabling predictive models for yield improvement.
Q. What role does hydrogen bonding play in the supramolecular assembly of this compound?
- Answer: The acetyl carbonyl and pyrrolidine nitrogen act as hydrogen bond acceptors/donors. Crystallographic studies reveal chains or dimers stabilized by N-H⋯O=C interactions. Graph set analysis categorizes these as C(4) or D(2) motifs, influencing crystal lattice stability .
Q. How is this compound utilized as an intermediate in medicinal chemistry?
- Answer: It serves as a precursor for:
- Calcium Channel Blockers: Functionalization at the pyrrolidine nitrogen enables synthesis of cardioprotective agents.
- Peptide Mimetics: The Boc group facilitates solid-phase peptide synthesis (SPPS), while the acetyl moiety enhances lipophilicity for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
